N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-nitrophenyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-13-9-15(23-14-8-4-1-5-10(13)14)16(20)17-11-6-2-3-7-12(11)18(21)22/h1-9H,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPUFZRVHCYCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-nitroaniline with 4-oxo-4H-chromene-2-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dimethylformamide (DMF). The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite or hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of fused heterocycles.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Catalysts like Lewis acids or bases under controlled temperature conditions.
Major Products
Reduction: Formation of N-(2-aminophenyl)-4-oxo-4H-chromene-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Fused heterocyclic compounds with potential biological activities.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a nitrophenyl group attached to a chromene backbone, characterized by an oxo group at the 4-position and a carboxamide functional group. The synthesis typically involves the condensation of 2-nitroaniline with 4-oxo-4H-chromene-2-carboxylic acid, often utilizing coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dimethylformamide (DMF) .
Biological Activities
N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide exhibits a range of biological activities, notably:
- Inhibition of Human Monoamine Oxidase B (h-MAO-B) : This inhibition suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease by modulating neurotransmitter levels .
- Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. Mechanisms include DNA fragmentation and modulation of key apoptotic genes (P53, BAX, BCL2) .
Case Studies
- Neuroprotective Effects : Research indicated that this compound derivatives could protect neuronal cells from oxidative stress, contributing to their potential use in neuroprotection .
- Antitumor Activity : A specific study demonstrated that the compound induced significant cytotoxic effects in colon cancer cell lines (HCT116), leading to increased expression of pro-apoptotic genes while down-regulating anti-apoptotic genes .
- Molecular Docking Studies : These studies revealed strong binding affinities of the compound within active sites of target enzymes like CDK4, highlighting its potential as a therapeutic agent against various cancers .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Nitro group on phenyl ring | Inhibition of h-MAO-B; anticancer activity |
| N-(3-methoxyphenyl)-4-oxo-4H-chromene-3-carboxamide | Methoxy group on phenyl ring | Enhanced anti-inflammatory properties |
| N-(4-bromophenyl)-4-oxo-4H-chromene-3-carboxamide | Bromine substituent on phenyl ring | Potential anticancer activity |
| N-methyl-N-(phenyl)-4H-chromene-3-carboxamide | Methyl substitution at nitrogen | Different conformation and activity profile |
Industrial Applications
Beyond its medicinal applications, this compound is being explored for:
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The chromene core may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. Detailed studies on the molecular pathways involved are essential to fully understand its mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: 2-Carboxamide vs. 3-Carboxamide Derivatives
A critical factor in chromene derivatives’ bioactivity is the position of the carboxamide substituent. For example:
- The 3-carboxamide position likely enhances binding affinity through optimized hydrogen bonding or steric interactions.
- 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12): Synthesized via condensation with salicyaldehyde, this derivative features a sulfamoyl group on the phenyl ring.
Table 1: Impact of Carboxamide Position on Bioactivity
Substituent Effects on the Phenyl Ring
The nature of the aryl group attached to the carboxamide significantly modulates activity:
- N-(Cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxamide (Compound 2) : This analog lacks the nitro group but includes a cyclohexylmethyl chain. It demonstrated moderate antiparasitic activity (EC₅₀ = 6 µM for C. hominis), which was improved to EC₅₀ = 1.3 µM in the optimized derivative DDD01510706 by introducing fluorine and hydroxyl groups .
Table 2: Substituent-Driven Pharmacological Profiles
Key Research Findings and Implications
- Antiparasitic Optimization : Fluorination and hydroxylation in DDD01510706 improved both potency and bioavailability compared to simpler chromene carboxamides .
- Structural Trade-offs : Electron-withdrawing groups (e.g., nitro) may reduce solubility but enhance stability, as seen in the target compound’s robust crystalline structure .
Biological Activity
N-(2-nitrophenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromene structure, characterized by a bicyclic compound that includes a benzopyran moiety. The presence of a nitro group on the phenyl ring enhances its reactivity and biological activity. The molecular formula of this compound is CHNO.
1. Neuroprotective Properties
Research indicates that derivatives of this compound exhibit significant neuroprotective effects, particularly through the inhibition of human monoamine oxidase B (h-MAO-B). This inhibition can modulate neurotransmitter levels, potentially benefiting conditions such as Parkinson's disease and depression.
2. Antimicrobial and Anticancer Activities
The compound has also been investigated for its antimicrobial and anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving tubulin inhibition and caspase activation . The apoptotic modulation effect is critical for its anticancer activity, leading to growth inhibition and cell death in various cancer cell lines.
3. Structure-Activity Relationship (SAR)
The electronic environment of substituents on the phenyl ring significantly influences the compound's pharmacological activities. For instance, the position and nature of substituents can enhance or diminish its efficacy against specific biological targets.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Nitro group on phenyl ring | Inhibition of h-MAO-B, anticancer |
| N-(3-methoxyphenyl)-4-oxo-4H-chromene-3-carboxamide | Methoxy group on phenyl ring | Enhanced anti-inflammatory properties |
| N-(4-bromophenyl)-4-oxo-4H-chromene-3-carboxamide | Bromine substituent on phenyl ring | Potential anticancer activity |
Neuroprotective Effects
A study demonstrated that this compound significantly reduced oxidative stress markers in neuronal cell models, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Anticancer Activity
In vitro studies showed that this compound induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of h-MAO-B, which is crucial for neurotransmitter metabolism.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and modulating key proteins involved in cell survival.
- Antimicrobial Action : Its structural features allow it to interact with bacterial membranes, leading to increased permeability and cell death.
Q & A
Q. How is high-throughput screening (HTS) adapted for derivative libraries of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
